2-chloro-6-fluorobenzyl 2-benzoylbenzoate
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Overview
Description
2-chloro-6-fluorobenzyl 2-benzoylbenzoate is an organic compound that belongs to the class of benzyl benzoates. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl ring and a benzoyl group on the benzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 2-benzoylbenzoate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-benzoylbenzoic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzyl 2-benzoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield 2-chloro-6-fluorobenzyl alcohol and 2-benzoylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 2-chloro-6-fluorobenzyl alcohol and 2-benzoylbenzoic acid.
Scientific Research Applications
2-chloro-6-fluorobenzyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity to biological targets. The benzoyl group may facilitate interactions with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 2-benzoylbenzoic acid
- 2-chloro-6-fluorobenzoic acid
Uniqueness
2-chloro-6-fluorobenzyl 2-benzoylbenzoate is unique due to the combination of its chloro, fluoro, and benzoyl substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO3/c22-18-11-6-12-19(23)17(18)13-26-21(25)16-10-5-4-9-15(16)20(24)14-7-2-1-3-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKVFMJAWLDTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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